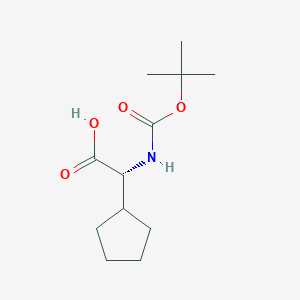

Boc-D-Ciclopentilglicina

Descripción general

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Synthesis of Bioactive Compounds

This compound serves as a chiral building block for synthesizing amino acids and peptides, which are critical in drug formulation. For instance, it can be utilized in the preparation of inhibitors for specific enzymes involved in disease pathways, enhancing drug efficacy and selectivity.

Case Studies

Several studies have documented the use of this compound in synthesizing novel anti-inflammatory agents. For example, researchers have reported its application in developing compounds that inhibit cyclooxygenase enzymes, which are implicated in inflammatory processes.

Drug Development

The compound's ability to form stable derivatives makes it suitable for drug development processes. Its pharmacokinetic properties suggest good absorption and distribution characteristics.

Potential Therapeutic Uses

Research indicates that (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid may have applications in treating metabolic disorders due to its structural similarity to natural amino acids involved in metabolic pathways.

Clinical Research Insights

Clinical trials are ongoing to evaluate its efficacy as part of combination therapies for conditions such as diabetes and obesity. Preliminary data suggest it may help regulate glucose levels and improve insulin sensitivity.

Research Applications

In addition to its pharmaceutical applications, this compound is also valuable in academic research settings.

Analytical Chemistry

It is frequently used as a standard reference material in analytical methods such as HPLC and NMR spectroscopy, aiding researchers in method validation and compound characterization.

Chemical Biology

The compound's unique structure allows researchers to explore its interactions with biological macromolecules, contributing to our understanding of molecular recognition processes.

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, with the CAS number 156881-63-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Solubility : Soluble in organic solvents; varying solubility reported in aqueous solutions ranging from 0.0584 mg/ml to 9.29 mg/ml depending on conditions .

- Log P (Partition Coefficient) : Ranges from 1.05 to 2.39, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Pharmacological Profile

- Absorption and Distribution :

- Enzyme Interactions :

-

Biological Targets :

- Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have investigated the biological implications of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid:

-

Study on Anti-inflammatory Activity :

A study conducted on animal models demonstrated that the compound exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs. The mechanism was hypothesized to involve modulation of pro-inflammatory cytokines . -

Neuroprotective Effects :

Research indicated potential neuroprotective properties in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in treated subjects .

Toxicological Profile

The safety profile of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid has been preliminarily assessed through various toxicity studies:

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Mutagenicity | Non-mutagenic in standard assays |

| Reproductive Toxicity | No adverse effects reported |

Propiedades

IUPAC Name |

(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSJQVRMQOLSAT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442146 | |

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156881-63-9 | |

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.